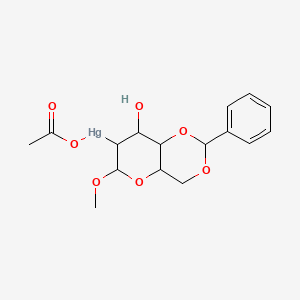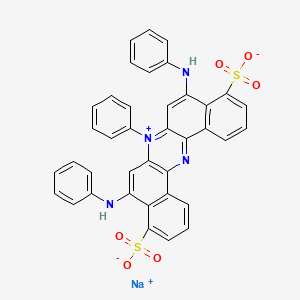
N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(butoxymethyl)prop-2-enamide; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enenitrile; 2-methylprop-2-enoic acid” is a complex mixture of several organic compounds. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry. These compounds are often used in polymer synthesis, coatings, adhesives, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(butoxymethyl)prop-2-enamide: This compound can be synthesized through the reaction of prop-2-enamide with butoxymethyl chloride in the presence of a base such as sodium hydroxide.
Ethyl prop-2-enoate: It is typically prepared by the esterification of prop-2-enoic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Methyl 2-methylprop-2-enoate: This ester can be synthesized by reacting 2-methylprop-2-enoic acid with methanol using an acid catalyst.
2-methylprop-2-enenitrile: This compound is usually obtained through the dehydration of 2-methylprop-2-enamide using a dehydrating agent such as phosphorus pentoxide.
2-methylprop-2-enoic acid: It can be produced by the oxidation of isobutylene using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions with optimized conditions to maximize yield and purity. For example, the esterification reactions for ethyl prop-2-enoate and methyl 2-methylprop-2-enoate are carried out in continuous reactors with efficient separation techniques to isolate the desired products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-methylprop-2-enoic acid can undergo oxidation to form various oxidation products depending on the conditions.
Reduction: N-(butoxymethyl)prop-2-enamide can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Ethyl prop-2-enoate can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted esters and amides.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules and as reagents in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their specific applications. For example, in polymerization reactions, ethyl prop-2-enoate and methyl 2-methylprop-2-enoate act as monomers that undergo radical polymerization to form polymers. In biological systems, 2-methylprop-2-enoic acid can act as a precursor for the synthesis of various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 2-methylprop-2-enoate
- Methyl prop-2-enoate
- 2-methylenebutanedioic acid
- Prop-2-enamide
- Prop-2-enenitrile
Uniqueness
The uniqueness of the compound “N-(butoxymethyl)prop-2-enamide; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enenitrile; 2-methylprop-2-enoic acid” lies in its combination of different functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
65623-01-0 |
|---|---|
Fórmula molecular |
C26H42N2O8 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H15NO2.2C5H8O2.C4H5N.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-4(2)3-5;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3;1H2,2H3,(H,5,6) |
Clave InChI |
LMIAJTYTFBQUJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCNC(=O)C=C.CCOC(=O)C=C.CC(=C)C#N.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Números CAS relacionados |
65623-01-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)





![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)


